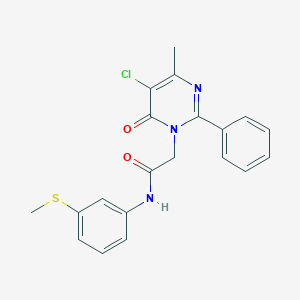

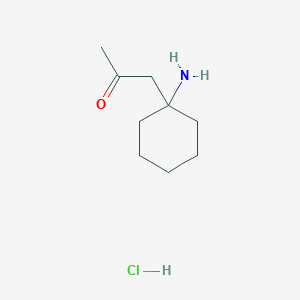

![molecular formula C9H8BrNO2 B2741357 6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1154740-47-2](/img/structure/B2741357.png)

6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Descripción general

Descripción

“6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” is a chemical compound. It is used as a raw material in the synthesis of polybenzoxazines . Polybenzoxazines are a new type of phenolic resin that possess attractive properties such as high glass transition temperature, flame retardancy, low water absorption, and low cost .

Synthesis Analysis

The compound can be synthesized from the esterification reaction of terephthaloyl chloride and 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol (MB-OH) . The synthesis process involves a simple esterification reaction .Molecular Structure Analysis

The chemical structure of the compound was characterized by Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .Chemical Reactions Analysis

The compound is used in the polymerization behavior of a new benzoxazine monomer. The polymerization behavior was studied by differential scanning calorimetry (DSC) and FT-IR after each cure stage .Physical And Chemical Properties Analysis

The compound contributes to the excellent properties of polybenzoxazines. The cross-linked polybenzoxazine showed that the glass transition temperature (Tg) was 110°C. Thermogravimetric analysis reveals better thermal stability as evidenced by the 5% and 10% weight-loss temperatures (Td5 and Td10) of the polybenzoxazine, which were 263 and 289°C, respectively .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

The synthesis of benzo[b][1,4]oxazin-3(4H)-one derivatives, including compounds with bromine substitution, demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential in designing new antimicrobial agents. The presence of halogen atoms such as fluorine has been shown to enhance antimicrobial properties, suggesting that modifications on the benzoxazinone core can influence biological activity (Fang et al., 2011).

Corrosion Inhibition

Benzoxazine derivatives, including 2-methyl-4H-benzo[d][1,3]oxazin-4-one, have been evaluated for their corrosion inhibition properties on mild steel in acidic environments. These studies indicate that the presence of nitrogen in the molecule and the molecular weight of the inhibitor play crucial roles in their effectiveness, with some derivatives achieving high inhibition efficiency. This research opens avenues for developing new corrosion inhibitors in industrial applications (Kadhim et al., 2017).

Chemical Synthesis and Reactivity

Research into the reactivity of similar benzoxazinone derivatives under various conditions has led to the synthesis of dynamic quinazolinones and other heterocyclic compounds. These studies not only expand the understanding of the chemical behavior of benzoxazinones but also lay the groundwork for synthesizing compounds with potential biological activities (El-hashash et al., 2016).

Innovative Synthesis Techniques

The use of ionic liquids for the synthesis of benzo[b][1,4]oxazines, including environmentally benign methods without added catalysts, highlights the versatility and efficiency of these compounds' synthesis. These approaches offer significant advantages, such as shorter reaction times and the possibility of reusing the ionic liquid, contributing to more sustainable chemical synthesis processes (Soleimani et al., 2012).

Chemoselectivity and Derivatization

Studies on the chemoselectivity of benzoxazinone derivatives towards amines, Schiff bases, and azines provide valuable insights into their potential for selective chemical transformations. These reactions result in various compounds, demonstrating the benzoxazinone core's versatility for further derivatization and the development of new materials or biologically active molecules (Derbala, 1996).

Direcciones Futuras

Polybenzoxazines are being explored for their application in the field of halogen-free flame retardant laminates, vacuum pump rotors, printed circuit boards, friction materials, composites, and other fields . The inherent brittleness of polybenzoxazines, especially in aromatic polybenzoxazines, limits their further development in the chemical industry . Therefore, future research may focus on improving the toughness of polybenzoxazines.

Mecanismo De Acción

Target of Action

Similar compounds have been reported to target histone deacetylases , which play a crucial role in regulating gene expression.

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is currently unavailable . These properties are crucial in determining the bioavailability of the compound.

Result of Action

Similar compounds have been shown to have significant effects on cellular processes .

Propiedades

IUPAC Name |

6-bromo-5-methyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-5-6(10)2-3-7-9(5)11-8(12)4-13-7/h2-3H,4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWRSZMBXKQBKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC(=O)CO2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

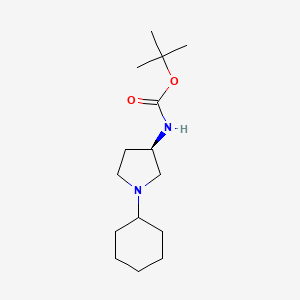

![Tert-butyl N-[3-(6-amino-4-oxoquinazolin-3-yl)phenyl]carbamate](/img/structure/B2741274.png)

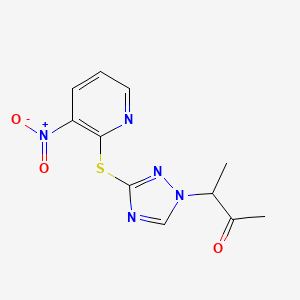

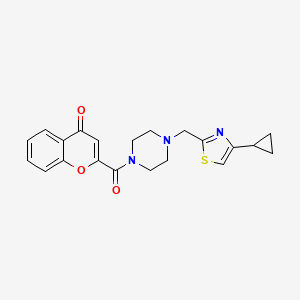

![1-(4-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2741278.png)

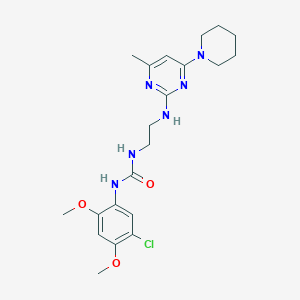

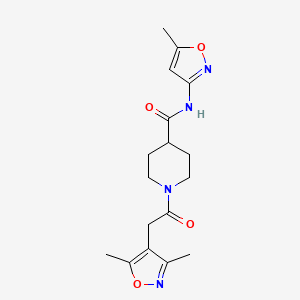

![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 4-chlorobenzoate](/img/structure/B2741282.png)

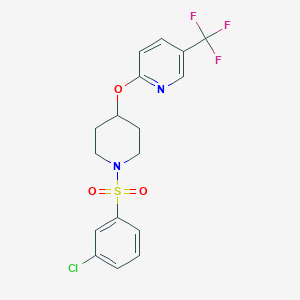

![4-(3-Hydrazinyl-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline](/img/structure/B2741284.png)

![5-Oxaspiro[3.4]octane-3-carboxylic acid](/img/structure/B2741286.png)

![9-ethoxy-2-(2-hydroxy-3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2741291.png)